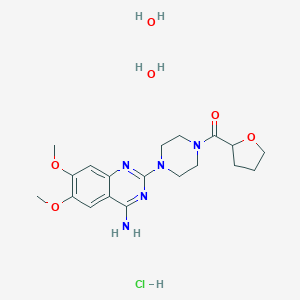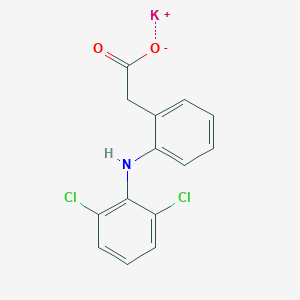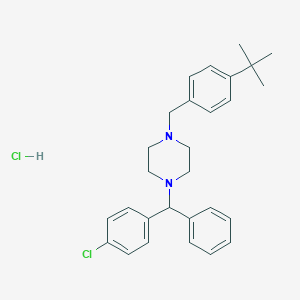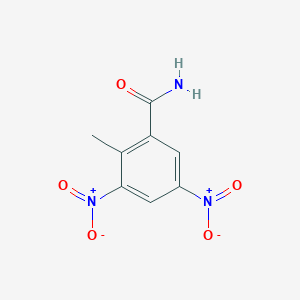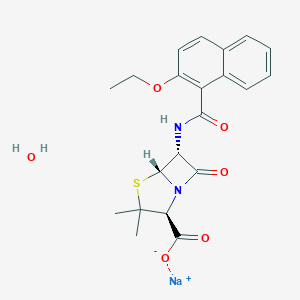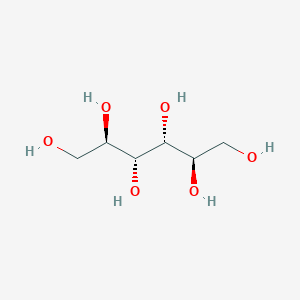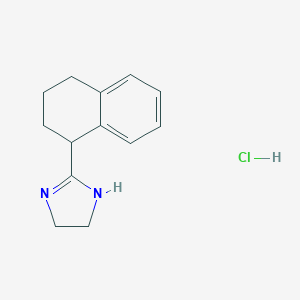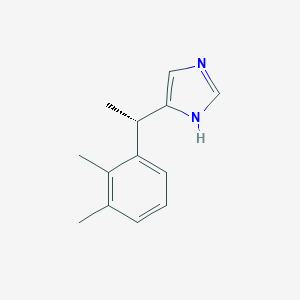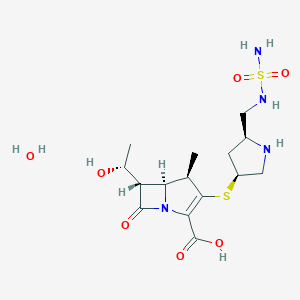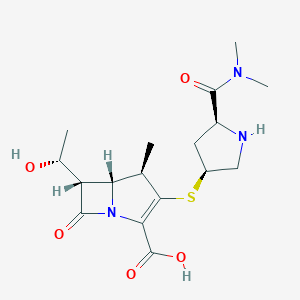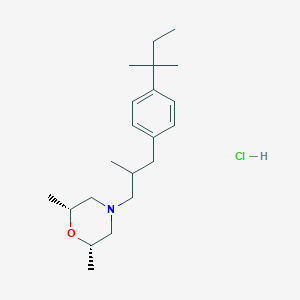
Clorhidrato de amorolfina
Descripción general
Descripción
El amorolfine hidrocloruro es un fármaco antifúngico morfolina que inhibe la Δ14-esterol reductasa y la colestenol Δ-isomerasa, lo que lleva al agotamiento del ergosterol y la acumulación de ignosterol en las membranas celulares citoplasmáticas fúngicas . Se utiliza comúnmente en forma de laca de uñas para tratar la onicomicosis (infección fúngica de las uñas) .
Aplicaciones Científicas De Investigación
Química:
Métodos analíticos: Desarrollo de métodos de cromatografía líquida de alta resolución para la determinación de amorolfine hidrocloruro en formulaciones farmacéuticas.
Biología:
Agente antifúngico: El amorolfine hidrocloruro se utiliza para tratar infecciones fúngicas de las uñas y la piel inhibiendo enzimas clave en la vía de síntesis de esteroles fúngicos.
Medicina:
Tratamiento de la onicomicosis: Se aplica como laca de uñas para tratar infecciones fúngicas de las uñas de los pies y las uñas de las manos.
Tratamiento de la dermatomicosis: También se utiliza para infecciones fúngicas superficiales de la piel.
Industria:
Formulaciones farmacéuticas: Se utiliza en el desarrollo de soluciones tópicas y lacas de uñas para tratamientos antifúngicos.
Análisis Bioquímico
Biochemical Properties
Amorolfine hydrochloride inhibits the fungal enzymes D14 reductase and D7-D8 isomerase . This inhibition affects fungal sterol synthesis pathways, depleting ergosterol and causing ignosterol to accumulate in the fungal cytoplasmic cell membranes .
Cellular Effects
The depletion of ergosterol and accumulation of ignosterol in the fungal cytoplasmic cell membranes caused by Amorolfine hydrochloride disrupts the cell membrane’s structure and function . This disruption can lead to the death of the fungal cells, effectively treating the fungal infection .
Molecular Mechanism
Amorolfine hydrochloride exerts its effects at the molecular level by inhibiting the fungal enzymes D14 reductase and D7-D8 isomerase . These enzymes are crucial for the synthesis of ergosterol, a major component of fungal cell membranes . The inhibition of these enzymes disrupts the sterol synthesis pathways, leading to a decrease in ergosterol levels and an increase in ignosterol levels .
Temporal Effects in Laboratory Settings
It is known that the drug is effective in treating toenail onychomycosis with once or twice weekly applications .
Metabolic Pathways
Amorolfine hydrochloride is involved in the sterol synthesis pathways in fungal cells . By inhibiting the enzymes D14 reductase and D7-D8 isomerase, it disrupts these pathways, affecting the production of ergosterol .
Subcellular Localization
Given its mechanism of action, it is likely that it interacts with the fungal cell membranes where the sterol synthesis pathways occur .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción:
Conversión a hidrocloruro: La amorolfina se convierte entonces en amorolfine hidrocloruro.
Métodos de producción industrial:
Sustitución nucleofílica: El 3-(4-tert-amilfenil)-2-metilpropanol reacciona con cloruro de metanosulfonilo en condiciones alcalinas, seguido de una sustitución nucleofílica con cis-2,6-dimetilmorfolina.
Formación de hidrocloruro: El producto se trata entonces con gas cloruro de hidrógeno para formar amorolfine hidrocloruro.
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: El amorolfine hidrocloruro puede sufrir reacciones de oxidación, aunque las condiciones y reactivos específicos no se detallan comúnmente en la literatura.
Sustitución: Las reacciones de sustitución nucleofílica están involucradas en su síntesis industrial.
Reactivos y condiciones comunes:
Catalizador de paladio: Se utiliza en la reacción inicial para obtener ácido 3-tert-amilfenil-2-metilpropiónico.
Borohidruro de sodio triacetoxi: Se utiliza como agente reductor en el paso de aminorreducción.
Cloruro de metanosulfonilo: Se utiliza en la reacción de sustitución nucleofílica.
Productos principales:
Amorolfina: El producto principal que se forma antes de la conversión a su sal de hidrocloruro.
Amorolfine hidrocloruro: El producto final que se utiliza en aplicaciones médicas.
Mecanismo De Acción
El amorolfine hidrocloruro inhibe las enzimas fúngicas Δ14-esterol reductasa y Δ7-Δ8 isomerasa, interrumpiendo la síntesis de ergosterol, un componente esencial de las membranas celulares fúngicas . Esto lleva a la acumulación de ignosterol, que compromete la integridad de la membrana celular fúngica, provocando finalmente la muerte celular .
Comparación Con Compuestos Similares
Compuestos similares:
Ciclopirox: Otro agente antifúngico que se utiliza en lacas de uñas para el tratamiento de la onicomicosis.
Naftifina: Un compuesto antifúngico que se utiliza en formulaciones tópicas para infecciones cutáneas.
Tioconazol: Un agente antifúngico que se utiliza en soluciones para tratar infecciones fúngicas.
Singularidad:
Propiedades
IUPAC Name |
(2R,6S)-2,6-dimethyl-4-[2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl]morpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO.ClH/c1-7-21(5,6)20-10-8-19(9-11-20)12-16(2)13-22-14-17(3)23-18(4)15-22;/h8-11,16-18H,7,12-15H2,1-6H3;1H/t16?,17-,18+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKWIPVTHGWDCF-KUZYQSSXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2CC(OC(C2)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2C[C@H](O[C@H](C2)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80229217 | |
| Record name | Amorolfine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80229217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78613-38-4 | |
| Record name | Amorolfine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78613-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amorolfine hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078613384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amorolfine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80229217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMOROLFINE HYDROCHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMOROLFINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/741YH7379H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


